molecular formula C10H16O3 B3053158 2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 51442-80-9

2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No.: B3053158
CAS No.: 51442-80-9
M. Wt: 184.23 g/mol
InChI Key: KFJFUCUVVHTXHH-UHFFFAOYSA-N
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Description

2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound with the molecular formula C10H16O3. It is a derivative of pentynol, where the hydroxyl group is protected by a tetrahydropyranyl (THP) group. This compound is often used in organic synthesis due to its unique reactivity and protective group properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the protection of 2-pentyn-1-ol with dihydropyran in the presence of an acid catalyst. The reaction proceeds as follows:

    Starting Materials: 2-Pentyn-1-ol and dihydropyran.

    Catalyst: Acid catalyst such as p-toluenesulfonic acid.

    Reaction Conditions: The reaction is carried out at room temperature, and the product is purified by distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The THP group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Acidic or basic conditions can be used to remove the THP group, followed by substitution with desired groups.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted alcohols or ethers.

Scientific Research Applications

2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- is used in several scientific research applications:

    Organic Synthesis: As a protected alcohol, it is used in multi-step synthesis to prevent unwanted reactions at the hydroxyl group.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals.

    Material Science: Used in the preparation of polymers and advanced materials.

    Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its role as a protected alcohol. The THP group protects the hydroxyl group from reacting under various conditions, allowing selective reactions at other sites. Upon deprotection, the free alcohol can participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 1-Pentanol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-
  • 3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-
  • 6-[(tetrahydro-2H-pyran-2-yl)oxy]hexan-1-ol

Uniqueness

2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to its alkyne functionality, which provides additional reactivity compared to its saturated or unsaturated counterparts. This makes it particularly valuable in synthetic organic chemistry for constructing complex molecules.

Properties

IUPAC Name

5-(oxan-2-yloxy)pent-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h10-11H,2,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJFUCUVVHTXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCC#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452973
Record name 5-(tetrahydro-pyran-2-yloxy)-pent-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51442-80-9
Record name 5-(tetrahydro-pyran-2-yloxy)-pent-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of compound 2 (11.0 g, 71.3 mmol) in THF (80 mL) was treated with a 1.6 M solution of n-BuLi in hexane (58 mL, 92.8 mmol) dropwise at 0° C. for 20 min. After 30 min, paraformaldehyde (6.4 g) was added to the reaction mixture at 0° C. After 5 h, the reaction mixture was quenched with aq NH4Cl at 0° C. and diluted with EtOAc (200 mL) and washed with aq NH4Cl and brine. The organic layer was dried over MgSO4 and concentrated. The residue was purified with 20% EtOAc in hexanes by silica get column chromatography to give 8.15 g of compound 3 (44.2 mmol, 62% yield): 1H NMR (CDCl3) δ 4.63 (t, J=3.4 Hz, 1H), 4.22 (t, J=2.1 Hz, 2H), 3.91˜3.76 (m, 2H), 3.59˜3.46 (m, 2H), 2.51 (tt, J=7.1, 2.2 Hz, 2H), 1.86˜1.46 (m, 6H).
Quantity
11 g
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reactant
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6.4 g
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Yield
62%

Synthesis routes and methods II

Procedure details

To a solution of 8.0 mL (51 mmol) of 2-(3-butynyloxy)tetrahydro-2H-pyran in 150 mL of THF under nitrogen atmosphere at −23° C. was added dropwise a solution of 33 mL (53 mmol) of 1.6M butyllithium in hexanes, maintaining the temperature at −23° C. The resulting solution was stirred at 0° C. for 2 h, recooled to −23° C. and 2.4 g (76.5 mmol) of paraformaldehyde was added in several portions. The mixture was stirred at −23° C. for 1 h and let warm to room temperature and stirred for 18 h. The reaction mixture was poured into a large excess of ice water and extracted with ether. The organics were washed with brine until neutral, dried over MgSO4, filtered and concentrated in vacuo. The residue was kugelrohr distilled to provide 7.26 g (77%) of 5-(tetrahydro-2H-pyran-2-yloxy)-2-pentyn-1-ol as a colorless liquid. El Mass Spec: 185.1 (M+H)+
Quantity
8 mL
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reactant
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33 mL
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150 mL
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hexanes
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Synthesis routes and methods III

Procedure details

To a solution of 8.0 mL (51 mmol) of 2-(3-butynyloxy)tetrahydro-2H-pyran in 150 mL of THF under nitrogen atmosphere at −23° C. was added dropwise a solution of 33 mL (53 mmol) of 1.6M butyllithium in hexanes, maintaining the temperature at −23° C. The resulting solution was stirred at 0° C. for 2 h, recooled to −23° C. and 2.4 g (76.5 mmol) of parafomaldehyde was added in several portions. The mixture was stirred at −23° C. for 1h and let warm to room temperature and stirred for 18 h. The reaction mixture was poured into a large excess of ice water and extracted with ether. The organics were washed with brine until neutral, dried over MgSO4, filtered and concentrated in vacuo. The residue was kugelrohr distilled to provide 7.26 g (77%) of 5-(tetrahydro-2H-pyran-2-yloxy)-2-pentyn-1-ol as a colorless liquid. EI Mass Spec: 185.1 (M+H)+
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
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Name
hexanes
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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